molecular formula C5H13Cl2N3O B2372348 Piperazine-2-carboxamide dihydrochloride CAS No. 100367-68-8

Piperazine-2-carboxamide dihydrochloride

Cat. No.: B2372348
CAS No.: 100367-68-8
M. Wt: 202.08
InChI Key: GQCNBEJAVIPVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine-2-carboxamide dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is notable for its role in the preparation of biologically active molecules and its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of Piperazine-2-carboxamide dihydrochloride is a semipurified aminopeptidase from Aspergillus oryzae (LAP2) . This enzyme plays a crucial role in the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .

Mode of Action

This compound interacts with its target, the LAP2 enzyme, to facilitate the chiral resolution of racemic piperazine-2-carboxamide . This interaction results in the conversion of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the chiral resolution of racemic piperazine-2-carboxamide . The downstream effects of this pathway result in the production of enantiopure (S)-piperazine-2-carboxylic acid .

Pharmacokinetics

The nitrogen atom sites in piperazine-based compounds serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

The result of this compound’s action is the production of enantiopure (S)-piperazine-2-carboxylic acid from racemic piperazine-2-carboxamide . This transformation is facilitated by the LAP2 enzyme and results in a significant increase in productivity .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the immobilized LAP2 enzyme can be reused for more than 10 cycles in batch without any apparent loss of activity . Moreover, the enzyme can operate continuously for more than 24 hours without affecting the reaction yield when integrated into a continuous flow mode .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2-carboxamide dihydrochloride typically involves the reaction of piperazine with a carboxylic acid derivative under specific conditions. One common method includes the use of flow chemistry, where a solution of nitrile in ethanol and water is passed through a column reactor at elevated temperatures to yield the primary amide . This method allows for efficient and scalable production of the compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves automated flow preparation techniques. These methods integrate multiple flow chemistry devices to achieve high yields and purity . The use of continuous flow processes ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Piperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electron-withdrawing groups and appropriate nucleophiles.

Major Products:

    Oxidation: Formation of sulfoxides.

    Reduction: Formation of reduced amides.

    Substitution: Formation of substituted piperazine derivatives.

Comparison with Similar Compounds

Uniqueness: Piperazine-2-carboxamide dihydrochloride is unique due to its specific functional groups that allow for diverse chemical reactions and its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

piperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCNBEJAVIPVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate (7.5 g, 22.79 mmol), in HCl/MeOH (75 mL, 2.86; N) was stirred at room temperature for 16 h. The mixture was concentrated in vacuo to yield the product (4.58 g, 100% yield) as a yellow solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.